2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide
Description
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a bromine atom and an isoxazole ring
Properties
IUPAC Name |
2-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10-8-16-18-9-10/h1-2,5-6,8-9H,3-4,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDFGPMBVLRCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC2=CON=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Bromination: The bromination of the benzamide core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the isoxazole derivative using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation/Reduction: Formation of oxidized or reduced isoxazole derivatives.
Scientific Research Applications
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide: can be compared with other isoxazole-containing compounds such as valdecoxib and leflunomide.
Isoxazole Derivatives: Compounds like cloxacillin, dicloxacillin, and flucloxacillin.
Uniqueness
Biological Activity
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
The synthesis of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide typically involves several key steps:
- Formation of Isoxazole Ring : This is achieved via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
- Bromination : The benzamide core undergoes bromination using bromine or N-bromosuccinimide (NBS).
- Coupling Reaction : The final step involves coupling the brominated benzamide with the isoxazole derivative using appropriate reagents and catalysts.
Biological Activity
The biological activity of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide has been investigated in various studies, highlighting its potential as a therapeutic agent.
The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The isoxazole ring may modulate the activity of these targets, potentially leading to therapeutic effects such as:
- Antiproliferative Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating that 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide may also exhibit such properties .
- Biofilm Inhibition : Research indicates that related compounds can inhibit biofilm formation, suggesting potential applications in treating biofilm-associated infections .
Case Studies and Research Findings
- Antiproliferative Activity : In a study focusing on benzamide derivatives, compounds similar to 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide exhibited significant cytotoxicity against various cancer cell lines. Notably, some derivatives caused S-phase cell cycle arrest, which could be a mechanism through which they exert their antiproliferative effects .
- Biofilm Formation Inhibition : A comparative study evaluated the efficacy of several benzamide derivatives against bacterial biofilms. The results indicated that certain structural modifications enhanced biofilm inhibition, which could be relevant for the development of new antimicrobial agents .
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing potential drug candidates.
- Organic Synthesis : The compound can act as an intermediate in creating more complex organic molecules.
- Material Science : Its unique properties may lead to applications in developing advanced materials.
Comparative Biological Activity Table
The following table summarizes the biological activities observed in related compounds:
| Compound | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Antiproliferative | <6.5 | S-phase arrest |
| Compound B | Biofilm inhibition | 39.1 | Inhibition of bacterial adhesion |
| Compound C | Antimicrobial | 8.0 | Disruption of bacterial cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
